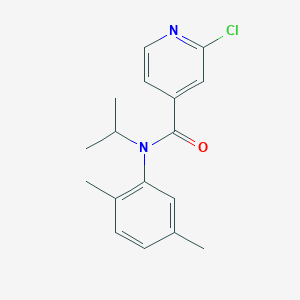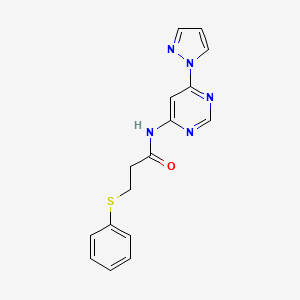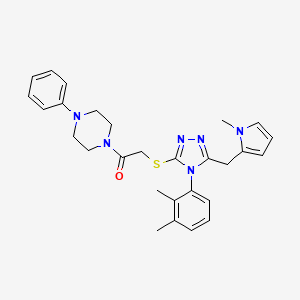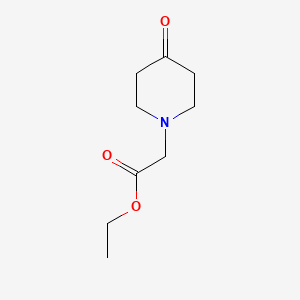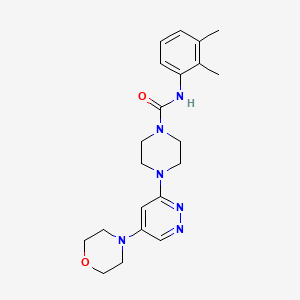
N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, also known as DMPP, is a chemical compound that has been extensively studied for its potential application in scientific research. DMPP is a piperazine-based compound that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Scientific Research Applications
Molecular Interaction Studies
N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, due to its complex structure, is used in molecular interaction studies. For example, it's used to investigate the binding interactions with the CB1 cannabinoid receptor. These studies involve analyzing the conformational stability and pharmacophore models to understand receptor-ligand interactions (Shim et al., 2002).
Synthesis and Characterization of Derivatives
Researchers have synthesized and characterized derivatives containing the morpholine and piperazine moiety. These derivatives are studied for their structural properties and potential applications in various fields, such as in the synthesis of dihydropyrimidinone derivatives (Bhat et al., 2018).
Development of Antimicrobial and Antifungal Agents
Compounds containing elements of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide structure are synthesized and evaluated for their antimicrobial and antifungal activities. These studies focus on developing new therapeutic agents to treat infections and diseases (Abu‐Hashem et al., 2020).
Antiviral Properties
Research into substituted piperazines, which are a part of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide's structure, includes exploring their antiviral properties. This involves studying N-urea and N,N’-bis-urea piperazine derivatives for their potential use as therapeutic agents against various viruses (El‐Faham et al., 2008).
DNA Binding Studies
Studies also include understanding the DNA binding properties of derivatives of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide. These compounds are analyzed for their ability to interact with DNA, which is critical in the development of new drugs targeting genetic diseases and cancer (Wakelin et al., 2003).
Glucan Synthase Inhibitors
Research has been conducted on pyridazinones as glucan synthase inhibitors, which include structures related to N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide. These studies aim to develop compounds with efficacy against fungal infections (Ting et al., 2011).
Neuroprotection in Alzheimer's Disease
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, a compound structurally related to N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, has been explored for its neuroprotective properties, particularly as a potential treatment for Alzheimer's disease (Lecanu et al., 2010).
Positron Emission Tomography (PET) Imaging
The compound has been studied for its potential in PET imaging. Derivatives are used as radioligands for in vivo visualization of brain receptors, providing insights into psychiatric disorders and treatments (Pierson et al., 2008).
Synthesis of Piperazines and Morpholines
Research includes the synthesis of piperazines and morpholines, integral parts of the chemical structure of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide. These synthetic processes are important for creating biologically active compounds (Luescher et al., 2014).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(5-morpholin-4-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-16-4-3-5-19(17(16)2)23-21(28)27-8-6-26(7-9-27)20-14-18(15-22-24-20)25-10-12-29-13-11-25/h3-5,14-15H,6-13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJMFOUHHOLXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)

![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2857530.png)
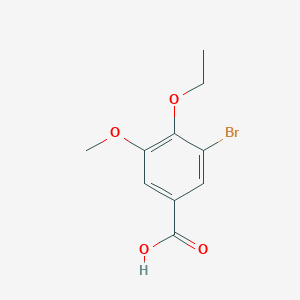
![furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2857532.png)

![2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2857539.png)

